molecular formula C17H18N2O4S B6916854 N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide

N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide

Cat. No.: B6916854
M. Wt: 346.4 g/mol
InChI Key: FUAHPHBGANYDHQ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a quinoline ring system, a sulfonyl group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-11-5-3-9-14(16)17(20)18-24(21,22)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHPHBGANYDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The quinoline derivative is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as pyridine to introduce the sulfonyl group.

    Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the sulfonylated quinoline with 2-methoxybenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Quinoline sulfides or sulfinyl derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes by binding to their active sites or allosteric sites.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, which can lead to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

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